molecular formula C13H16N2O B15150428 N'-cyclopentylidene-2-methylbenzohydrazide

N'-cyclopentylidene-2-methylbenzohydrazide

Katalognummer: B15150428
Molekulargewicht: 216.28 g/mol
InChI-Schlüssel: DRXSZPXBVYRPCG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-cyclopentylidene-2-methylbenzohydrazide typically involves the reaction between cyclopentanone and 2-methylbenzohydrazide in a methanolic medium. The reaction is catalyzed by a small amount of formic acid, which facilitates the formation of the hydrazone bond. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of N’-cyclopentylidene-2-methylbenzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pH, and other critical parameters to optimize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

N’-cyclopentylidene-2-methylbenzohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrazone group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxides, hydrazine derivatives, and substituted hydrazones, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

N’-cyclopentylidene-2-methylbenzohydrazide has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of N’-cyclopentylidene-2-methylbenzohydrazide involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes, leading to the disruption of metabolic processes in bacteria and fungi. Additionally, its antioxidant properties are attributed to its ability to scavenge reactive oxygen species and protect cells from oxidative damage .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N’-benzylidene-2-methylbenzohydrazide
  • N’-cyclohexylidene-2-methylbenzohydrazide
  • N’-cyclopentylidene-2-hydroxy-3-methylbenzohydrazide

Uniqueness

N’-cyclopentylidene-2-methylbenzohydrazide stands out due to its unique cyclopentylidene group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced stability and a broader spectrum of biological activities, making it a valuable candidate for further research and development .

Eigenschaften

Molekularformel

C13H16N2O

Molekulargewicht

216.28 g/mol

IUPAC-Name

N-(cyclopentylideneamino)-2-methylbenzamide

InChI

InChI=1S/C13H16N2O/c1-10-6-2-5-9-12(10)13(16)15-14-11-7-3-4-8-11/h2,5-6,9H,3-4,7-8H2,1H3,(H,15,16)

InChI-Schlüssel

DRXSZPXBVYRPCG-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1C(=O)NN=C2CCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.